Interleukin 17A antagonist 3 is a synthetic compound designed to inhibit the activity of interleukin 17A, a pro-inflammatory cytokine implicated in various autoimmune and inflammatory diseases. This compound falls under the category of small-molecule antagonists, which are developed to disrupt the interaction between interleukin 17A and its receptor, interleukin 17 receptor A. The therapeutic potential of interleukin 17A antagonist 3 lies in its ability to modulate immune responses, particularly in conditions characterized by excessive inflammation.
Interleukin 17A antagonist 3 is classified as a small-molecule antagonist targeting the interleukin 17 signaling pathway. It is part of a broader category of compounds that includes monoclonal antibodies and other small molecules designed to inhibit interleukin 17A or its receptor. The development of this compound has been driven by the need for effective treatments for autoimmune diseases such as psoriasis, rheumatoid arthritis, and ankylosing spondylitis, where interleukin 17A plays a critical role in disease pathogenesis .
The synthesis of interleukin 17A antagonist 3 involves advanced organic chemistry techniques. One notable method includes the use of DNA-encoded library synthesis technology, which allows for the rapid generation of diverse macrocyclic compounds. The specific compound has been identified through high-throughput screening methods that assess its binding affinity to interleukin 17A.
The synthesis process typically includes:
Interleukin 17A antagonist 3 has a molecular formula of C33H33ClN6O4, with a molecular weight of approximately 682 g/mol. The structure features a macrocyclic core that facilitates interactions with the target protein. Key structural elements include:
The compound's three-dimensional structure has been elucidated using co-crystallization techniques, revealing how it fits into the binding site of interleukin 17A .
The primary chemical reaction involved in the activity of interleukin 17A antagonist 3 is its competitive inhibition of the binding between interleukin 17A and its receptor. This interaction is crucial for initiating downstream signaling pathways associated with inflammation.
Key reactions include:
Interleukin 17A antagonist 3 functions by disrupting the interaction between interleukin 17A and its receptor complex (interleukin 17 receptor A). Upon administration, the compound binds to interleukin 17A, preventing it from engaging with its receptor. This blockade results in:
Interleukin 17A antagonist 3 possesses several notable physical and chemical properties:
These properties suggest that interleukin 17A antagonist 3 is suitable for oral or parenteral administration routes .
Interleukin 17A antagonist 3 has significant potential applications in treating various inflammatory diseases due to its mechanism of action. Its primary uses include:
IL-17A (formally known as CTLA-8) is a homodimeric cytokine (35 kDa) that serves as the cornerstone of the IL-17 cytokine family, sharing 55% sequence homology with IL-17F [5] [10]. It signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which are ubiquitously expressed on epithelial cells, fibroblasts, and keratinocytes [5] [8]. Upon binding, IL-17A recruits the adaptor protein Act1 via SEFIR domain interactions, triggering downstream signaling cascades (NF-κB, MAPK, C/EBP) that drive the expression of proinflammatory mediators [5] [8]. Key effector molecules induced include:
Under physiological conditions, this axis provides critical mucosal immunity against extracellular pathogens like Candida albicans and Staphylococcus aureus [10]. However, dysregulated IL-17A production—primarily by Th17 cells, γδ T cells, and innate lymphoid cells—induces chronic tissue inflammation characteristic of autoimmune disorders. Pathogenic IL-17A drives:
Table 1: IL-17A in Autoimmune Disease Pathogenesis
Disease | Key IL-17A-Driven Pathogenic Mechanisms | Target Tissues/Cells |
---|---|---|
Psoriasis | Keratinocyte hyperproliferation; Antimicrobial peptide overexpression | Skin keratinocytes, Epidermal immune cells |
Rheumatoid Arthritis | Synovial fibroblast activation; Osteoclastogenesis | Joint synovium, Chondrocytes |
Systemic Sclerosis | Fibroblast-to-myofibroblast transition; Collagen deposition | Dermal fibroblasts, Endothelial cells |
Sjögren's Syndrome | Ectopic lymphoid structure formation; B-cell hyperactivity | Salivary glands, Lacrimal glands |
Monoclonal antibodies (mAbs) targeting IL-17A (e.g., secukinumab, ixekizumab) or its receptor (e.g., brodalumab) demonstrate clinical efficacy in psoriasis, psoriatic arthritis, and ankylosing spondylitis [3] [6]. However, their limitations necessitate alternative therapeutic approaches:
Small-molecule antagonists offer distinct advantages:
The primary challenge has been disrupting the large protein-protein interface (PPI) between IL-17A and IL-17RA (buried surface area ~2220 Ų) [6] [9]. Innovative strategies include:
Table 2: Comparison of IL-17A-Targeted Therapeutic Modalities
Property | Therapeutic Monoclonal Antibodies | Small-Molecule Antagonists |
---|---|---|
Molecular Target | IL-17A cytokine or IL-17RA receptor | IL-17A dimer interface pockets |
Administration Route | Subcutaneous/Intravenous | Oral |
Half-Life | 3-4 weeks | Hours to days (tunable) |
PPI Disruption Mechanism | Competitive steric blocking | Allosteric modulation or direct occlusion |
Key Limitations | Immunogenicity; Slow systemic clearance | Achieving high affinity for shallow PPI sites |
IL-17A antagonist 3 (chemical name unspecified; CAS: 2230780-65-9; MW: 613.11 g/mol; Formula: C₃₃H₃₃ClN₆O₄) represents an advanced small-molecule inhibitor specifically targeting the IL-17A homodimer [1] [3]. Its discovery stemmed from structure-based drug design (SBDD) approaches leveraging:
Structural and Functional Properties:
Table 3: Structural and Biophysical Characterization of IL-17A Antagonist 3
Property | Description | Analytical Method |
---|---|---|
Molecular Weight | 613.11 g/mol | Mass Spectrometry |
Chemical Formula | C₃₃H₃₃ClN₆O₄ | Elemental Analysis |
CAS Number | 2230780-65-9 | Registry Database |
Binding Site | IL-17A dimer interface (Leu97, Leu99, Leu112, Leu117) | X-ray Crystallography, NMR |
Binding Affinity | Kd ~4 nM | Surface Plasmon Resonance (SPR) |
Cellular IC₅₀ | 0.3-5 μM (IL-17A-induced cytokine suppression) | Cell-based assays (keratinocytes) |
Preclinical Efficacy Insights:In murine models of psoriasiform dermatitis and collagen-induced arthritis, IL-17A antagonist 3 achieves efficacy equivalent to anti-IL-17A antibodies despite its selective blockade of IL-17A/A homodimers [3]. This occurs because:
The compound demonstrates favorable drug-like properties including aqueous solubility (2 mg/mL in DMSO) and stability under physiological conditions, positioning it as a promising oral therapeutic candidate [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7